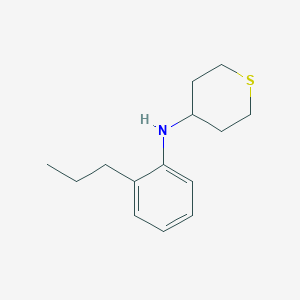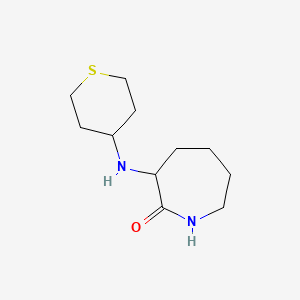
N-(pyridin-2-ylmethyl)quinolin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(pyridin-2-ylmethyl)quinolin-3-amine, also known as PMQA, is a chemical compound that belongs to the quinoline family. PMQA has gained significant attention in recent years due to its potential applications in scientific research.
作用機序
The mechanism of action of N-(pyridin-2-ylmethyl)quinolin-3-amine is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division. N-(pyridin-2-ylmethyl)quinolin-3-amine has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. N-(pyridin-2-ylmethyl)quinolin-3-amine has also been shown to disrupt bacterial cell membranes, leading to bacterial death.
Biochemical and Physiological Effects
N-(pyridin-2-ylmethyl)quinolin-3-amine has been shown to have several biochemical and physiological effects. In cancer cells, N-(pyridin-2-ylmethyl)quinolin-3-amine has been shown to decrease the expression of several oncogenes, including c-Myc and Bcl-2, which are involved in cell proliferation and survival. N-(pyridin-2-ylmethyl)quinolin-3-amine has also been shown to increase the expression of tumor suppressor genes, including p53 and p21, which are involved in cell cycle arrest and apoptosis. In bacteria, N-(pyridin-2-ylmethyl)quinolin-3-amine has been shown to disrupt the bacterial cell membrane, leading to the leakage of intracellular contents and bacterial death.
実験室実験の利点と制限
N-(pyridin-2-ylmethyl)quinolin-3-amine has several advantages for lab experiments, including its high potency and selectivity against cancer cells and bacteria. N-(pyridin-2-ylmethyl)quinolin-3-amine is also relatively easy to synthesize and purify, making it a cost-effective option for research. However, N-(pyridin-2-ylmethyl)quinolin-3-amine has some limitations, including its potential toxicity and lack of selectivity against normal cells.
将来の方向性
There are several future directions for research involving N-(pyridin-2-ylmethyl)quinolin-3-amine. One potential direction is to further investigate the mechanism of action of N-(pyridin-2-ylmethyl)quinolin-3-amine, including its interactions with DNA and other cellular components. Another potential direction is to explore the use of N-(pyridin-2-ylmethyl)quinolin-3-amine in combination with other drugs or therapeutic agents to enhance its efficacy and reduce potential toxicity. Additionally, further research is needed to determine the safety and efficacy of N-(pyridin-2-ylmethyl)quinolin-3-amine in animal models and clinical trials.
合成法
N-(pyridin-2-ylmethyl)quinolin-3-amine can be synthesized through a multi-step process involving the reaction of 2-chloronicotinic acid with 2-aminomethylpyridine, followed by the addition of sodium borohydride and subsequent oxidation with manganese dioxide. The final product is obtained through purification and recrystallization.
科学的研究の応用
N-(pyridin-2-ylmethyl)quinolin-3-amine has been widely used in scientific research due to its potential applications in the development of new drugs and therapeutic agents. N-(pyridin-2-ylmethyl)quinolin-3-amine has been shown to exhibit antiproliferative activity against various cancer cell lines, including breast, lung, and prostate cancer. Additionally, N-(pyridin-2-ylmethyl)quinolin-3-amine has been shown to have antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.
特性
IUPAC Name |
N-(pyridin-2-ylmethyl)quinolin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3/c1-2-7-15-12(5-1)9-14(11-18-15)17-10-13-6-3-4-8-16-13/h1-9,11,17H,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRCPARGAQFPKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-2-ylmethyl)quinolin-3-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3,4-dichlorophenyl)methyl]-6-methylsulfonylpyridin-3-amine](/img/structure/B7557311.png)
![2-Methoxy-5-[(1-morpholin-4-ylpropan-2-ylamino)methyl]phenol](/img/structure/B7557318.png)

![3-[(2-Methylpyrazol-3-yl)methylamino]azepan-2-one](/img/structure/B7557333.png)
![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]prop-2-enamide](/img/structure/B7557346.png)


![N-[2-chloro-4-[(1-methylpiperidin-4-yl)amino]phenyl]acetamide](/img/structure/B7557361.png)
![N-[2-chloro-4-(pyridin-4-ylmethylamino)phenyl]acetamide](/img/structure/B7557364.png)
![1-[4-(1-Azabicyclo[2.2.2]octan-3-ylamino)phenyl]pyrrolidin-2-one](/img/structure/B7557368.png)
![4-[(2-Chloroacetyl)amino]-3-methylbenzamide](/img/structure/B7557375.png)
![N-[1-(1-benzofuran-2-yl)ethyl]-1H-indazol-5-amine](/img/structure/B7557382.png)

![N-[(2,6-difluorophenyl)methyl]quinolin-3-amine](/img/structure/B7557398.png)